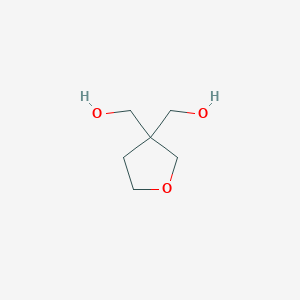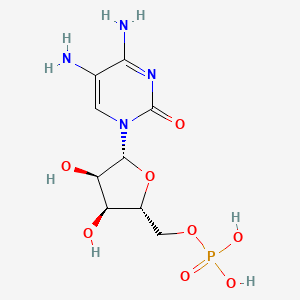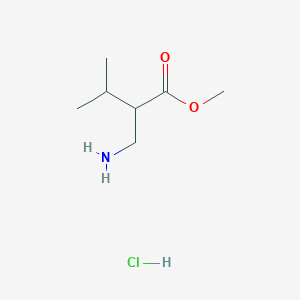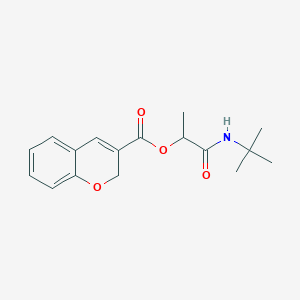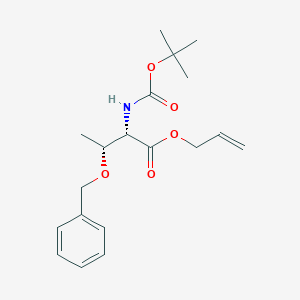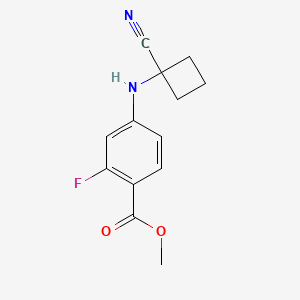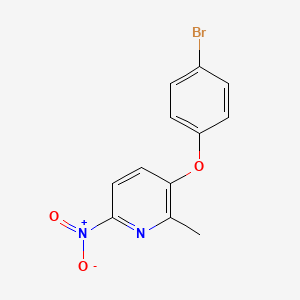
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromophenoxy group, a methyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-2-methyl-6-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of phenol to obtain 4-bromophenol, which is then reacted with 2-methyl-6-nitropyridine under suitable conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, and the nucleophile of choice.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: 3-(4-Aminophenoxy)-2-methyl-6-nitropyridine.
Oxidation: 3-(4-Bromophenoxy)-2-carboxy-6-nitropyridine.
Applications De Recherche Scientifique
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the development of agrochemicals and specialty chemicals for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenoxy)-2-methyl-6-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding affinity through hydrophobic interactions, while the nitro group may participate in redox reactions. The molecular pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
3-(4-Bromophenoxy)-2-methyl-6-nitropyridine can be compared with other similar compounds, such as:
3-(4-Chlorophenoxy)-2-methyl-6-nitropyridine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
3-(4-Bromophenoxy)-2-methyl-5-nitropyridine: The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.
3-(4-Bromophenoxy)-2-methyl-6-aminopyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Formule moléculaire |
C12H9BrN2O3 |
|---|---|
Poids moléculaire |
309.11 g/mol |
Nom IUPAC |
3-(4-bromophenoxy)-2-methyl-6-nitropyridine |
InChI |
InChI=1S/C12H9BrN2O3/c1-8-11(6-7-12(14-8)15(16)17)18-10-4-2-9(13)3-5-10/h2-7H,1H3 |
Clé InChI |
IQHDPZBBZLKQDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol](/img/structure/B12941957.png)

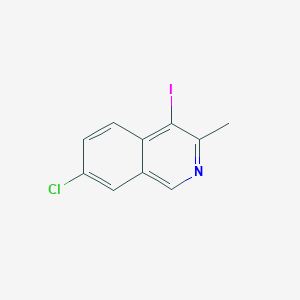
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
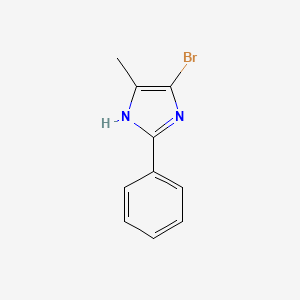
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)

